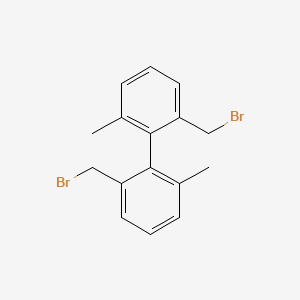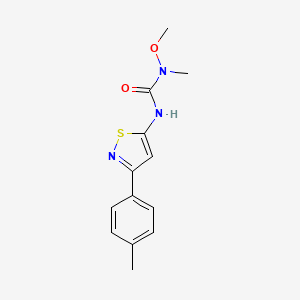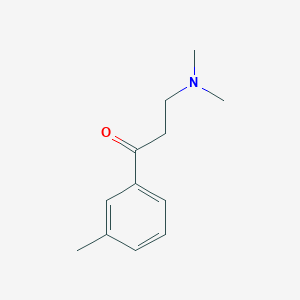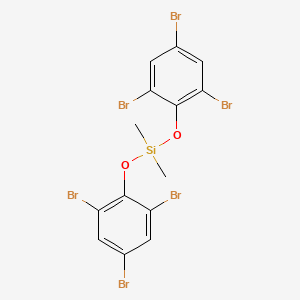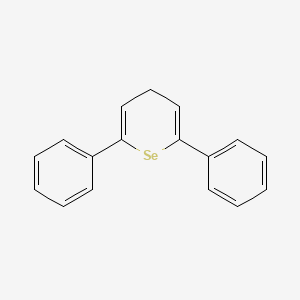
2,6-Diphenyl-4H-selenopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diphenyl-4H-selenopyran is a heterocyclic compound containing selenium. It is part of the broader class of selenopyrans, which are known for their unique chemical properties and potential applications in various fields. The presence of selenium in the heterocyclic ring imparts distinct characteristics to this compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Diphenyl-4H-selenopyran can be synthesized through the reaction of 1,5-diaryl-3,3-diphenylpentane-1,5-diones with aluminum selenide (Al2Se3) in the presence of hydrochloric acid (HCl) and acetic acid (AcOH). This reaction yields 2,6-diaryl-4,4-diphenyl-4H-selenopyrans in satisfactory amounts . Another method involves the oxidation of 3,5-dimethyl-2,6-diphenyl-4H-selenopyran using potassium permanganate in acetone or acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of common reagents and solvents like potassium permanganate, acetone, and acetonitrile suggests that large-scale production is feasible with appropriate optimization.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Diphenyl-4H-selenopyran undergoes various chemical reactions, including oxidation, substitution, and photoreactions.
Common Reagents and Conditions:
Substitution: Bromination or nitration at positions 3 and 5 can be achieved using appropriate reagents.
Major Products:
Aplicaciones Científicas De Investigación
2,6-Diphenyl-4H-selenopyran has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other selenium-containing compounds and dyes.
Biology: The unique properties of selenium make it a potential candidate for biological studies, particularly in understanding selenium’s role in biological systems.
Mecanismo De Acción
The mechanism of action of 2,6-Diphenyl-4H-selenopyran involves its ability to undergo oxidation and substitution reactions. The selenium atom in the heterocyclic ring plays a crucial role in these reactions, influencing the compound’s reactivity and stability. The exact molecular targets and pathways are still under investigation, but the compound’s behavior in oxidation reactions suggests its potential as an intermediate in synthesizing other selenium-containing compounds .
Comparación Con Compuestos Similares
2,6-Diphenyl-4H-thiopyran: Similar in structure but contains sulfur instead of selenium.
2,6-Diphenyl-4H-pyran: Contains oxygen instead of selenium.
Comparison: 2,6-Diphenyl-4H-selenopyran is unique due to the presence of selenium, which imparts distinct chemical properties compared to its sulfur and oxygen analogs. Selenium’s larger atomic size and different electronegativity influence the compound’s reactivity and stability, making it a valuable compound for specific applications that its sulfur and oxygen counterparts may not fulfill .
Propiedades
Número CAS |
91404-04-5 |
|---|---|
Fórmula molecular |
C17H14Se |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
2,6-diphenyl-4H-selenopyran |
InChI |
InChI=1S/C17H14Se/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15/h1-6,8-13H,7H2 |
Clave InChI |
SYKYARMDQZYTCS-UHFFFAOYSA-N |
SMILES canónico |
C1C=C([Se]C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


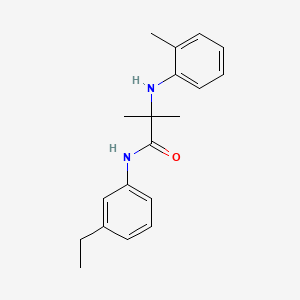
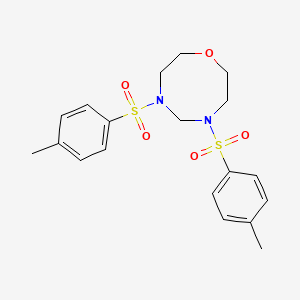
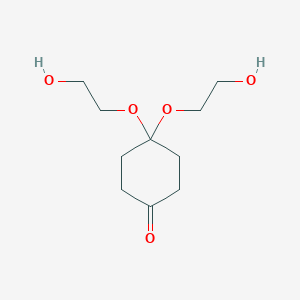
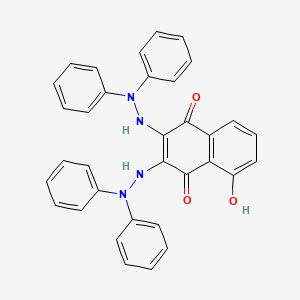
![4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane](/img/structure/B14360432.png)
![2-[(E)-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)amino]phenol](/img/structure/B14360438.png)
![Benzene, [[(phenylethynyl)sulfonyl]methyl]-](/img/structure/B14360439.png)
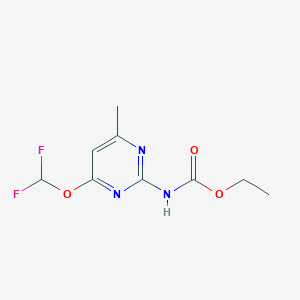
![3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14360445.png)
